molecular formula C7H7BrN2O2 B1278509 5-Bromo-N-methyl-2-nitroaniline CAS No. 302800-13-1

5-Bromo-N-methyl-2-nitroaniline

Cat. No.: B1278509
CAS No.: 302800-13-1
M. Wt: 231.05 g/mol
InChI Key: FTVGSRGPTYFWRQ-UHFFFAOYSA-N
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Description

5-Bromo-N-methyl-2-nitroaniline is an organic compound with the molecular formula C7H7BrN2O2 It is characterized by the presence of a bromine atom, a nitro group, and a methylated aniline group

Preparation Methods

Nucleophilic Aromatic Substitution: Primary Synthetic Route

The most widely reported method involves SNAr of 4-bromo-2-fluoro-1-nitrobenzene with methylamine. The fluorine atom at the ortho position to the nitro group is displaced by methylamine, leveraging the electron-withdrawing nitro group’s activation of the aromatic ring.

Solvent Systems and Reaction Conditions

Reaction efficiency hinges on solvent polarity, temperature, and methylamine concentration. Key variations include:

Solvent System Temperature (°C) Time (h) Yield (%) Base Used
Ethanol/Water (95:5) 20 48 99 None
THF/Methanol (2:1) 45 12 98 None
DCM with K₂CO₃ 20 16 95 Potassium carbonate
Ethanol (33% MeNH₂) 20 0.5 95 None

Ethanol/Water Systems :
A suspension of 4-bromo-2-fluoro-1-nitrobenzene in 95% ethanol treated with 40% aqueous methylamine achieves 99% yield after 48 hours at room temperature. Post-reaction, ethyl acetate extraction and brine washing isolate the product.

THF/Methanol Systems :
Using 2M methylamine in THF at 45°C for 12 hours yields 98%. The mixture is concentrated, and the residue is extracted with ethyl acetate, demonstrating scalability.

DCM with K₂CO₃ :
Adding potassium carbonate in DCM facilitates faster reactions (16 hours, 95% yield). The base deprotonates methylamine, enhancing nucleophilicity.

Role of Temperature and Stoichiometry

Low-Temperature Protocols

At 0–10°C, reactions complete within 25 minutes using 33% methylamine in ethanol, yielding 95%. Cooling minimizes side reactions, though rapid addition of methylamine is critical to prevent exothermic decomposition.

High-Temperature Optimization

Heating to 90°C in 1,4-dioxane/methanol under nitrogen reduces reaction time to 3.5 hours (97% yield). Elevated temperatures accelerate kinetics but require inert atmospheres to avoid oxidation.

Alternative Bromination Strategies

While SNAr dominates, alternative pathways involve bromination of pre-functionalized anilines. For example, CuBr₂-mediated bromination of N-methyl-2-nitroaniline derivatives has been reported, though yields are lower (70–85%). This method is less favored due to regioselectivity challenges and harsher conditions.

Workup and Purification

Post-reaction workup universally involves:

  • Extraction : Ethyl acetate or DCM separates the product from aqueous layers.
  • Washing : Brine removes residual methylamine hydrofluoride.
  • Drying : Anhydrous Na₂SO₄ or MgSO₄ ensures moisture-free crude product.
  • Concentration : Rotary evaporation yields crystalline 5-bromo-N-methyl-2-nitroaniline, often requiring no further chromatography.

Comparative Analysis of Methods

Parameter Ethanol/Water THF/Methanol DCM/K₂CO₃
Yield 99% 98% 95%
Time 48 h 12 h 16 h
Scalability Moderate High High
Byproducts Minimal Minimal Trace salts

The THF/Methanol system balances speed and yield, ideal for industrial scale-up. Ethanol/Water offers simplicity but longer durations.

Challenges and Mitigation

  • Byproduct Formation : Over-alkylation or di-brominated impurities may arise with excess methylamine or brominating agents. Stoichiometric control and stepwise addition mitigate this.
  • Solvent Recovery : THF and DCM are recycled via distillation, reducing costs.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-N-methyl-2-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

5-Bromo-N-methyl-2-nitroaniline serves as a versatile precursor in organic synthesis. Its reactive nitro group can undergo reduction or nucleophilic aromatic substitution reactions, while the bromine atom can participate in various coupling reactions to create more complex aromatic molecules. This makes it valuable for developing pharmaceuticals and agrochemicals.

Reaction TypeDescription
Reduction Nitro group can be reduced to amine, forming bioactive derivatives.
Nucleophilic Aromatic Substitution Enables the introduction of various substituents at the aromatic ring.
Coupling Reactions Bromine can be used for cross-coupling to synthesize complex compounds.

Biological Research

The compound has shown potential biological activities, making it a subject of interest in pharmacological studies.

  • Antimicrobial Activity : Preliminary studies indicate significant antimicrobial properties against various bacterial strains, suggesting its potential as an antimicrobial agent.
  • Anticancer Potential : In vitro studies have demonstrated cytotoxic effects on cancer cell lines, including moderate activity against SiHa cells (IC50: 0.050 μM). It has been evaluated for its inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Neuropharmacological Effects : Emerging evidence suggests interactions with neurotransmitter systems, indicating possible hallucinogenic properties that require further investigation.

Material Science

The compound's unique electronic properties make it suitable for applications in developing functional materials. The combination of the electron-withdrawing nitro group and the bromo substituent may influence properties such as conductivity and thermal stability.

Material PropertyInfluence from this compound
Conductivity Enhanced by the presence of electron-withdrawing groups.
Thermal Stability Improved due to structural integrity provided by aromatic rings.

Case Studies

  • Antimicrobial Activity Assessment
    • A study evaluated the antimicrobial efficacy of 5-Bromo-N-methyl-2-nitroaniline against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further exploration into its use as an antimicrobial agent.
  • Anticancer Research
    • In vitro tests conducted on various cancer cell lines demonstrated that derivatives of

Mechanism of Action

The mechanism of action of 5-Bromo-N-methyl-2-nitroaniline involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromine atom can engage in halogen bonding. These interactions can influence enzyme activity and other biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-N-methyl-2-nitroaniline is unique due to the combination of its bromine, nitro, and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Biological Activity

5-Bromo-N-methyl-2-nitroaniline (CAS No. 302800-13-1) is a compound of significant interest in biochemical research due to its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC₇H₇BrN₂O₂
Molecular Weight231.05 g/mol
Melting PointNot specified
Boiling PointNot specified
PurityVaries by supplier

The compound features a bromine atom and a nitro group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and proteins. The nitro group can participate in redox reactions, while the bromine atom facilitates halogen bonding, influencing enzyme activity and other biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, altering their function.
  • Redox Activity : The nitro group can undergo reduction to form amine derivatives, which may exhibit different biological activities.
  • Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles, leading to the formation of new compounds with potentially enhanced biological properties .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies suggest that similar nitroanilines possess antimicrobial properties, potentially making this compound useful in developing new antibiotics .
  • Antitumor Properties : Some derivatives of nitroanilines have shown promise in inhibiting tumor growth in vitro. Further research is needed to explore the specific effects of this compound on cancer cell lines.
  • Toxicity Profiles : While the compound has shown potential therapeutic benefits, it also poses risks. It is classified as harmful by inhalation and contact with skin, necessitating caution in handling .

Case Study 1: Antimicrobial Testing

A study published in Molecules explored the antimicrobial efficacy of various nitroanilines against Gram-positive bacteria. The results indicated that compounds similar to this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains .

Case Study 2: Antitumor Activity

In another study focusing on the cytotoxic effects of nitro-substituted anilines on murine melanoma B16 cells, it was found that certain derivatives could induce apoptosis in cancer cells while sparing normal cells . Although specific data on this compound was not provided, the structural similarities suggest potential for further investigation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-N-methyl-2-nitroaniline?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution. For example, reacting 4-bromo-2-fluoro-1-nitrobenzene with excess methylamine (2 M in MeOH) in ethanol at room temperature yields this compound with 97% efficiency. Workup involves extraction with ethyl acetate (EA), brine washing, and solvent evaporation. LC-MS ([M + H]⁺ = 232.30) confirms purity .

Q. How can researchers characterize this compound?

  • Methodological Answer : Use a combination of techniques:

  • LC-MS : To verify molecular weight (e.g., [M + H]⁺ = 232.30) and monitor reaction progress.
  • NMR : 1^1H/13^13C NMR for structural elucidation (e.g., methyl group at δ ~3.0 ppm).
  • HPLC : For purity assessment under optimized conditions (e.g., C18 column, acetonitrile/water mobile phase).
  • Melting Point : Though not explicitly reported, differential scanning calorimetry (DSC) can determine thermal properties .

Q. What are the key physical and chemical properties of this compound?

  • Methodological Answer : Critical properties include:

  • Molecular Formula : C₆H₅BrN₂O₂; Molecular Weight : 217.020 g/mol.
  • Boiling Point : 331.9±22.0°C at 760 mmHg.
  • Density : 1.8±0.1 g/cm³.
  • Stability : Decomposes under heat, releasing toxic gases (e.g., NOₓ, HBr). Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF) to enhance reaction rates.
  • Temperature Control : Elevated temperatures (e.g., 50°C) may reduce reaction time but require monitoring for side products.
  • Stoichiometry : Adjust methylamine equivalents (e.g., 10–12 eq.) to minimize unreacted starting material.
  • Workup Refinement : Use silica gel chromatography for purification if crystallization fails .

Q. How to resolve contradictions in spectral data during characterization?

  • Methodological Answer : Apply iterative validation:

  • Cross-Technique Comparison : Align NMR peaks with LC-MS fragmentation patterns.
  • Isotopic Labeling : Use deuterated analogs to confirm ambiguous signals.
  • Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes.
  • Collaborative Analysis : Engage multi-lab validation to address instrumentation bias .

Q. What advanced analytical methods are suitable for detecting trace impurities?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HR-MS) : Identify impurities with ppm-level accuracy.
  • 2D NMR (e.g., COSY, HSQC) : Resolve overlapping signals from byproducts.
  • X-ray Crystallography : Confirm molecular geometry if single crystals are obtainable.
  • ICP-MS : Detect heavy metal contaminants (e.g., residual catalyst) .

Q. How to study the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Palladium-Catalyzed Reactions : Test Suzuki-Miyaura coupling with aryl boronic acids (e.g., under Pd(PPh₃)₄, K₂CO₃).
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR or UV-Vis spectroscopy.
  • Computational Insights : Use DFT to predict regioselectivity in substitution reactions.
  • Isotopic Tracing : 15^{15}N-labeled analogs to track nitro group behavior .

Q. How to evaluate the compound’s stability under varying environmental conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose to heat (40–60°C), humidity (75% RH), and UV light for 4–8 weeks.
  • HPLC Monitoring : Quantify degradation products (e.g., demethylation or nitro reduction byproducts).
  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds.
  • pH-Dependent Studies : Test solubility and stability in acidic/basic buffers .

Properties

IUPAC Name

5-bromo-N-methyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-9-6-4-5(8)2-3-7(6)10(11)12/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVGSRGPTYFWRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442474
Record name 5-BROMO-N-METHYL-2-NITROANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302800-13-1
Record name 5-BROMO-N-METHYL-2-NITROANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-bromo-2-fluoro-1-nitrobenzene (25 g) in ethanol (100 mL) was added methylamine (40% in methanol, 34.8 mL) at room temperature, and the mixture was stirred for 1 hr. The obtained mixture was cooled to 0° C., and the resulting precipitate was collected by filtration and washed with ice-cooled ethanol and diisopropyl ether. The obtained solid was dried to give the title compound (24.8 g) as a yellow solid.
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Synthesis routes and methods II

Procedure details

To a round bottom flask was added 4-bromo-2-fluoro-1-nitrobenzene (11.8 g, 53.7 mmol), anhydrous 1,4 Dioxane (100 mL), and a 2.0 M solution of methyl amine in methanol (56.4 mL, 113 mmol). The reaction mixture was then heated to 90° C. while stirring in a hot oil bath with a water cooled reflux condenser attached under an atmosphere of nitrogen for 3.5 hours. The crude reaction mixture was then allowed to cool to room temperature, and concentrated to give 5-bromo-N-methyl-2-nitroaniline (1-1). MS (M)+: observed=230.9, calculated=231.05.
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

4-Bromo-2-fluoronitrobenzene (Aldrich, 1 eqvt), methylamine (2 eqvt), and hunig's base (3 eqvt) in DMF (1 Molar in substrate) were placed in a sealed vial and heated to 85° C. overnight. The crude mixture was diluted with water, and the product collected by filtration. Purification by chromatography (gradient: 92:8 hexanes:ethyl acetate to 68:32 hexanes:ethyl acetate) provided the title compound. 1HNMR (DMSO-d6, 400 MHz) δ 8.22 (bd, J=4.4 Hz, 1H), 7.95 (d, J=8.8 Hz, 1H), 7.14 (d, J=2 Hz, 1H), 6.80 (dd, J=9.2, 2.4 Hz, 1H), 2.92 (d, J=4.8 Hz).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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